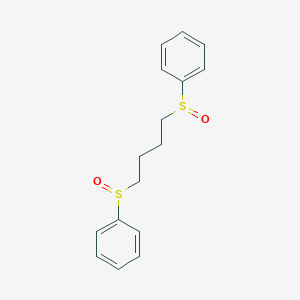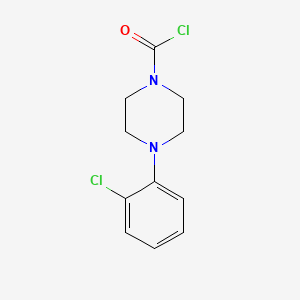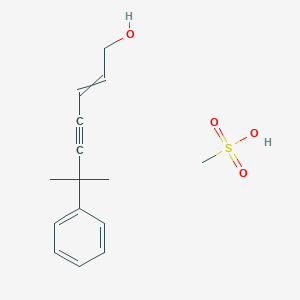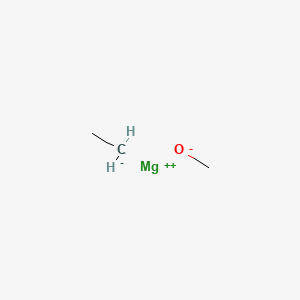
magnesium;ethane;methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;ethane;methanolate, also known as magnesium methanolate, is a chemical compound with the formula Mg(OCH3)2. It is a magnesium alkoxide, which is a type of organometallic compound. Magnesium methanolate is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium methanolate can be synthesized by reacting magnesium with methanol. The reaction typically involves magnesium in bar form and excess methanol, which reacts to form magnesium methanolate in a controlled process . The reaction can be represented as follows:
Mg+2CH3OH→Mg(OCH3)2+H2
This method ensures high yield and quality of the product, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, magnesium methanolate is produced using similar methods but on a larger scale. The process involves using magnesium in piece form and reacting it with methanol in a controlled environment to prevent violent reactions . This method allows for the production of magnesium methanolate in both methanolic solution and solid form, which can be used as a raw material for various chemical and pharmaceutical processes.
化学反応の分析
Types of Reactions
Magnesium methanolate undergoes several types of chemical reactions, including:
Oxidation: Magnesium methanolate can be oxidized to form magnesium oxide and methanol.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the methoxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium methanolate include halides, acids, and other alkoxides. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or diethyl ether, which help stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving magnesium methanolate depend on the specific reaction conditions and reagents used. For example, reacting magnesium methanolate with halides can produce magnesium halides and methanol .
科学的研究の応用
Magnesium methanolate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of magnesium methanolate involves its ability to donate methoxide ions (OCH3-) in chemical reactions. These methoxide ions can act as nucleophiles, attacking electrophilic centers in other molecules and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
Magnesium methanolate is similar to other magnesium alkoxides, such as:
- Magnesium ethoxide (Mg(OC2H5)2)
- Magnesium isopropoxide (Mg(OCH(CH3)2)2)
- Magnesium tert-butoxide (Mg(OC(CH3)3)2)
Uniqueness
Magnesium methanolate is unique due to its specific reactivity and the properties of the methoxide group. Compared to other magnesium alkoxides, it has a higher reactivity and can participate in a wider range of chemical reactions. Additionally, its use in the production of biodegradable materials and pharmaceutical intermediates highlights its versatility and importance in scientific research and industrial applications .
特性
CAS番号 |
142517-46-2 |
|---|---|
分子式 |
C3H8MgO |
分子量 |
84.40 g/mol |
IUPAC名 |
magnesium;ethane;methanolate |
InChI |
InChI=1S/C2H5.CH3O.Mg/c2*1-2;/h1H2,2H3;1H3;/q2*-1;+2 |
InChIキー |
ALBBKIZWPBIOHJ-UHFFFAOYSA-N |
正規SMILES |
C[CH2-].C[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
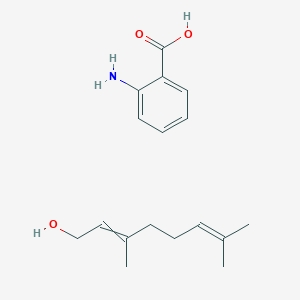
![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
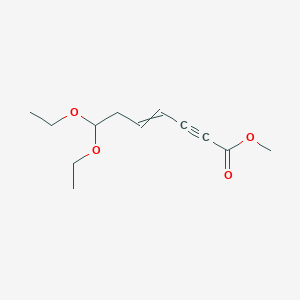
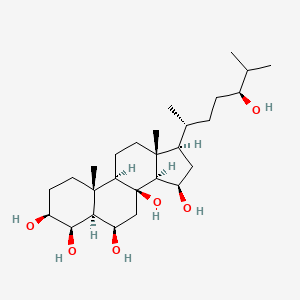

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
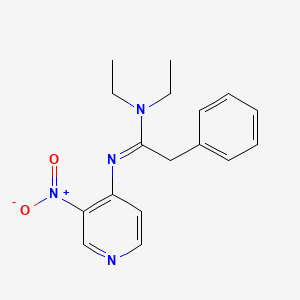
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
